1-(Pyrrolidine-2-carbonyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrrolidine-2-carbonyl)-1H-pyrrole is a heterocyclic compound that features a pyrrolidine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of L-proline with chloroacetyl chloride followed by conversion of the carboxylic acid moiety into the corresponding amide intermediate can yield the desired compound . Another method involves the use of phosphorus-containing alkynes in the synthesis of heterocyclic compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and halides under mild to moderate conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1-(Pyrrolidine-2-carbonyl)-1H-pyrrole has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a chiral catalyst and a tool for studying the effects of chiral compounds on biological systems . In medicine, it is investigated for its potential as a dipeptidyl peptidase IV inhibitor, which is relevant for the treatment of type-II diabetes . Additionally, it finds applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidine-2-carbonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, as a dipeptidyl peptidase IV inhibitor, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby enhancing insulin secretion . This interaction is crucial for its therapeutic effects in managing blood glucose levels in diabetic patients.
Comparison with Similar Compounds
1-(Pyrrolidine-2-carbonyl)-1H-pyrrole can be compared with other similar compounds such as (S)-3-(pyrrolidine-2-carbonyl)-1H-pyrazole-5-phosphonate and (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its dual ring structure, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure, diverse reactivity, and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
pyrrolidin-2-yl(pyrrol-1-yl)methanone |
InChI |
InChI=1S/C9H12N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h1-2,6-8,10H,3-5H2 |
InChI Key |
FXWUAACBTQHDDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.